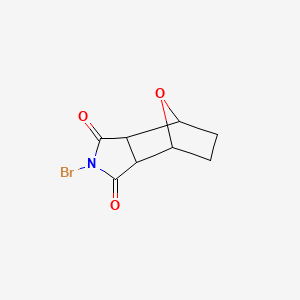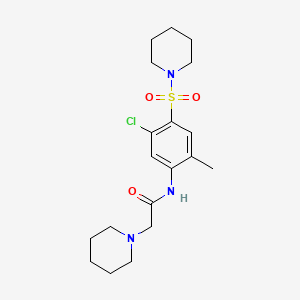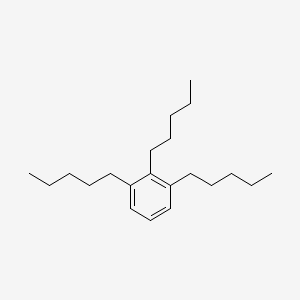
3-Amino-2-(benzylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzylsulfanyl)propanoic acid typically involves the alkylation of cysteine with benzyl halides. One common method is the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Amino-2-(benzylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding cysteine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
科学的研究の応用
3-Amino-2-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(benzylsulfanyl)propanoic acid involves its interaction with various molecular targets. The benzylsulfanyl group can participate in redox reactions, influencing the redox state of proteins and other biomolecules. Additionally, the amino and carboxyl groups allow the compound to interact with enzymes and receptors, modulating their activity and function.
類似化合物との比較
Similar Compounds
Cysteine: Lacks the benzylsulfanyl group, making it less hydrophobic.
S-Benzyl-L-cysteine: Similar structure but with different stereochemistry.
Methionine: Contains a methylthio group instead of a benzylsulfanyl group.
Uniqueness
3-Amino-2-(benzylsulfanyl)propanoic acid is unique due to its benzylsulfanyl side chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biomolecules, making it valuable in various research applications.
特性
CAS番号 |
66211-23-2 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC名 |
3-amino-2-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-6-9(10(12)13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |
InChIキー |
PXLIZZRGMFZDFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium chloride](/img/structure/B14461970.png)








![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)


![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)

